Head-to-Head Phase II Clinical Trial: Efficacy and Tolerability Profile in Statin-Intolerant Patients Versus Atorvastatin
Bemfivastatin (PPD-10558) was evaluated in a randomized, double-blind, placebo-controlled, proof-of-concept Phase II trial (NCT01279590) in 282 patients with high cholesterol and a prior history of statin-associated myalgia (SAM) [1]. The trial directly compared three arms: placebo, Bemfivastatin, and atorvastatin (Lipitor®) . The primary endpoint was the reduction in incidence of treatment stoppage due to SAM. While Bemfivastatin did not meet this primary endpoint compared to placebo or atorvastatin, it did demonstrate a statistically significant reduction in low-density lipoprotein cholesterol (LDL-C) compared to placebo [2]. This provides a quantitative, comparator-based efficacy signal in the specific target population for which the drug was developed.
| Evidence Dimension | LDL-C Reduction vs. Placebo |
|---|---|
| Target Compound Data | Statistically significant LDL-C reduction compared to placebo. |
| Comparator Or Baseline | Placebo and Atorvastatin (Lipitor®) |
| Quantified Difference | Exact % LDL-C reduction data not disclosed in public top-line results. However, the trial confirmed Bemfivastatin's LDL-C lowering efficacy was significantly greater than placebo. |
| Conditions | Phase II, double-blind, placebo-controlled trial; 282 patients with prior SAM; 12-week treatment period. |
Why This Matters
This is the only available head-to-head clinical data for Bemfivastatin, demonstrating its lipid-lowering activity in the exact patient population where generic statin substitution is clinically inadvisable.
- [1] BioSpace. (2011, December 9). Furiex Pharmaceuticals, Inc. Announces Results for Phase II Trial of PPD-10558. View Source
- [2] ClinicalTrials.gov. Study of the Safety and Tolerability Associated With PPD10558 Versus Atorvastatin in Patients Previously Intolerant to Statins Due to Statin-associated Myalgia (SAM). NCT01279590. View Source
